molecular formula C40H76N8O12 B1192581 DOTA-(t-Butyl)3-PEG5-azide

DOTA-(t-Butyl)3-PEG5-azide

Numéro de catalogue: B1192581
Poids moléculaire: 861.09
Clé InChI: ZAFZQMAHXFLVMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DOTA-(t-Butyl)3-PEG5-azide is a PEG Linker.

Applications De Recherche Scientifique

PET Imaging and Pretargeted Imaging

DOTA derivatives, including structures similar to DOTA-(t-Butyl)3-PEG5-azide, have been effectively used in PET imaging. A study by (Edem et al., 2020) discusses the evaluation of a 68Ga-labeled DOTA-Tetrazine as a PET alternative in pretargeted imaging. The study reveals its effectiveness in specific uptake in bone and tumor tissues in mice, demonstrating its potential as an alternative to existing pretargeted imaging agents.

Versatility Across Major Imaging Modalities

DOTA and its derivatives have significantly impacted diagnostic imaging, as noted by (Stasiuk & Long, 2013). Their ability to complex various metal ions and easy modification allows them to be used across various imaging modalities like MR, PET, SPECT, and Fluorescence imaging. This versatility makes DOTA derivatives valuable in creating functional, targeted, and dual-modal imaging agents.

Enhanced Radiotracer Properties

In the context of molecular imaging, DOTA conjugates can significantly improve the imaging quality. For example, (Roxin et al., 2019) discusses a metal-free DOTA-conjugated 18F-labeled radiotracer that showed improved tumor uptake and reduced gastrointestinal accumulation, indicating its potential for more effective PET imaging.

Targeted Radionuclide Therapy

DOTA-conjugated compounds have been developed for targeted radionuclide therapy. (Zhang et al., 2007) discusses DOTA-PESIN, a novel bombesin analogue, for diagnosis and radionuclide therapy of cancers overexpressing bombesin receptors, highlighting the therapeutic potential of DOTA conjugates in oncology.

Synthesis and Modification for Enhanced Functionality

Research by (Li et al., 2009) and (Knoer et al., 2007) focuses on the synthesis of DOTA derivatives. These studies provide insights into efficient methods to synthesize DOTA conjugates with various functionalities, which are critical for targeted imaging and therapy applications.

Application in Multimodal Imaging

Incorporation of DOTA conjugates in multimodal imaging is explored by (Mitchell et al., 2013) and (Shiraishi et al., 2010). These studies demonstrate how DOTA-conjugated agents can be used in different imaging modalities, offering enhanced imaging capabilities.

Theranostic Applications

Research into theranostic applications of DOTA conjugates, such as in (Zhu et al., 2015) and (Wängler et al., 2011), highlights the potential of DOTA conjugates in simultaneous imaging and treatment of diseases, particularly cancer.

Coordination Chemistry and Stability Analysis

Studies like (De Leon-Rodriguez & Kovács, 2008) and (Viola-Villegas & Doyle, 2009) provide an overview of the coordination chemistry of DOTA-peptide conjugates, essential for understanding the stability and effectiveness of these complexes in various applications.

Propriétés

Formule moléculaire

C40H76N8O12

Poids moléculaire

861.09

Nom IUPAC

tert-butyl 2-[4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C40H76N8O12/c1-38(2,3)58-35(50)31-46-14-12-45(30-34(49)42-10-20-53-22-24-55-26-28-57-29-27-56-25-23-54-21-11-43-44-41)13-15-47(32-36(51)59-39(4,5)6)17-19-48(18-16-46)33-37(52)60-40(7,8)9/h10-33H2,1-9H3,(H,42,49)

Clé InChI

ZAFZQMAHXFLVMX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Apparence

Solid powder

Pureté

>95% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DOTA-(t-Butyl)3-PEG5-azide

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DOTA-(t-Butyl)3-PEG5-azide
Reactant of Route 2
Reactant of Route 2
DOTA-(t-Butyl)3-PEG5-azide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
DOTA-(t-Butyl)3-PEG5-azide
Reactant of Route 4
Reactant of Route 4
DOTA-(t-Butyl)3-PEG5-azide
Reactant of Route 5
Reactant of Route 5
DOTA-(t-Butyl)3-PEG5-azide
Reactant of Route 6
Reactant of Route 6
DOTA-(t-Butyl)3-PEG5-azide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.